molecular formula C20H14N2O2 B10863000 (4Z)-4-[(naphthalen-1-ylamino)methylidene]-2-phenyl-1,3-oxazol-5-one

(4Z)-4-[(naphthalen-1-ylamino)methylidene]-2-phenyl-1,3-oxazol-5-one

Cat. No.: B10863000
M. Wt: 314.3 g/mol
InChI Key: KXHHCQOZNPUQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-Naphthylamino)methylene]-2-phenyl-1,3-oxazol-5-one is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a naphthylamino group attached to a methylene bridge, which is further connected to a phenyl-substituted oxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1-naphthylamino)methylene]-2-phenyl-1,3-oxazol-5-one typically involves the condensation of 1-naphthylamine with a suitable aldehyde or ketone, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization processes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and purity. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxazole ring or the naphthylamino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products:

    Oxidation: Oxazole derivatives with oxidized functional groups.

    Reduction: Reduced forms of the oxazole ring or naphthylamino group.

    Substitution: Substituted oxazole derivatives with various functional groups replacing the naphthylamino group.

Scientific Research Applications

4-[(1-Naphthylamino)methylene]-2-phenyl-1,3-oxazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(1-naphthylamino)methylene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

    1-Naphthylamine: Shares the naphthylamino group but lacks the oxazole ring.

    2-Phenyl-1,3-oxazole: Contains the oxazole ring but lacks the naphthylamino group.

    4-[(2-Naphthylamino)methylene]-1,3(2H,4H)-isoquinolinedione: Similar structure with an isoquinolinedione ring instead of an oxazole ring.

Uniqueness: 4-[(1-Naphthylamino)methylene]-2-phenyl-1,3-oxazol-5-one is unique due to the combination of the naphthylamino group and the phenyl-substituted oxazole ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

4-(naphthalen-1-yliminomethyl)-2-phenyl-1,3-oxazol-5-ol

InChI

InChI=1S/C20H14N2O2/c23-20-18(22-19(24-20)15-8-2-1-3-9-15)13-21-17-12-6-10-14-7-4-5-11-16(14)17/h1-13,23H

InChI Key

KXHHCQOZNPUQAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.